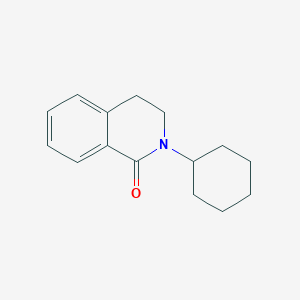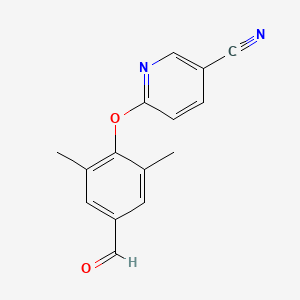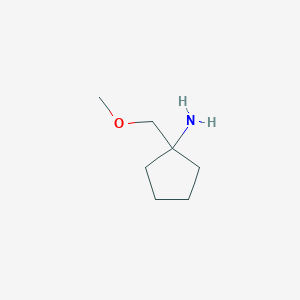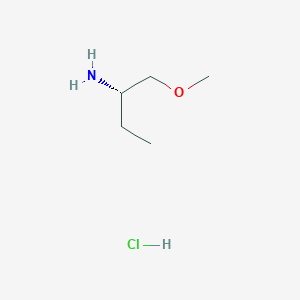
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
概述
描述
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one, also known as CHDOI, is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In
作用机制
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one acts as a partial agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one induces a conformational change that activates the G protein signaling pathway. This results in the activation of downstream signaling cascades, such as the phospholipase C and protein kinase C pathways. The activation of these pathways leads to the modulation of neurotransmitter release, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance the activity of the prefrontal cortex, which is involved in executive functions, such as working memory and decision-making. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has also been shown to modulate the activity of the amygdala, which is involved in the regulation of emotional processing. Additionally, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce changes in the visual and auditory perception, such as alterations in color perception and sound localization.
实验室实验的优点和局限性
One of the main advantages of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without interference from other receptors. Additionally, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a long half-life, which allows for prolonged effects on the receptor. However, one limitation of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is its potential to induce hallucinations and other adverse effects, which may confound the interpretation of results.
未来方向
There are several future directions for the research on 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. One direction is to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the effects of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, future research could focus on the development of novel compounds that have improved selectivity and reduced adverse effects compared to 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one.
Conclusion:
In conclusion, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in various physiological and pathological processes. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders. Despite its potential adverse effects, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one remains a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.
科学研究应用
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes. 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety.
属性
IUPAC Name |
2-cyclohexyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXASYFPIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)
![Imidazo[1,2-a]pyridin-8-amine, 6-phenyl-](/img/structure/B3278344.png)




![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)

![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)
![3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine](/img/structure/B3278411.png)
![7-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3278421.png)


